Product packaging for 5-(adamantan-1-yl)-1H-pyrazol-3-amine(Cat. No.:CAS No. 153566-21-3)

5-(adamantan-1-yl)-1H-pyrazol-3-amine

Cat. No.: B2551596
CAS No.: 153566-21-3
M. Wt: 217.316
InChI Key: QQDOAENFCVMKSC-UHFFFAOYSA-N
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Description

5-(Adamantan-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative incorporating a rigid, lipophilic adamantane moiety. This unique structure is of significant interest in medicinal chemistry and chemical biology research. The adamantyl group is known to enhance metabolic stability and influence pharmacokinetic properties, making this compound a valuable scaffold for developing biologically active molecules . A catalyst-free, one-pot synthetic route has been detailed for this compound and its intermediates, which is scalable and employs continuous extraction to achieve high product yield and purity . This compound has been specifically prepared and utilized in bacterial studies, highlighting its application in infectious disease research . As a versatile building block, it serves as a key intermediate for synthesizing more complex heterocyclic systems for various investigational purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N3 B2551596 5-(adamantan-1-yl)-1H-pyrazol-3-amine CAS No. 153566-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-adamantyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDOAENFCVMKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Adamantan 1 Yl 1h Pyrazol 3 Amine and Its Analogues

General Strategies for Pyrazole-3-amine Core Formation

The formation of the pyrazole-3-amine core is a well-established area of heterocyclic chemistry. The most common methods involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. chim.it

The condensation of hydrazine with various 1,3-dielectrophiles is a foundational method for synthesizing the pyrazole-amine ring system. chim.it The choice of precursor significantly influences the reaction conditions and the substitution pattern of the final product.

β-Ketonitriles : This is one of the most common and versatile methods for creating 3(5)-aminopyrazoles. chim.itarkat-usa.org The reaction proceeds through an initial nucleophilic attack of the hydrazine onto the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the aminopyrazole ring. chim.it

Malononitrile (B47326) : The reaction of malononitrile or its derivatives with hydrazines provides a direct route to 3,5-diaminopyrazoles. This method is a straightforward and extensively used pathway for accessing pyrazoles with amino groups at both the 3 and 5 positions.

α,β-Unsaturated Chalcones : The reaction between α,β-unsaturated ketones, such as chalcones, and hydrazine derivatives is a primary method for synthesizing pyrazolines, which can subsequently be oxidized to pyrazoles. nih.gov This approach is particularly relevant for creating pyrazoles with specific substituents at the 3, 4, and 5 positions, depending on the structure of the starting chalcone (B49325). nih.gov

Table 1: Precursors for Pyrazole-3-amine Synthesis

Precursor Type Reactant Product Core Structure Reference(s)
β-Ketonitrile Hydrazine Hydrate 3(5)-Aminopyrazole chim.it
Malononitrile Hydrazine Hydrate 3,5-Diaminopyrazole

Beyond building the ring from acyclic precursors, the 3-amino group can be introduced via the transformation of other functional groups on a pre-existing pyrazole (B372694) ring.

One such strategy involves a ring-opening and ring-closing sequence starting from a different heterocyclic system. For instance, 3(5)-aminopyrazoles can be synthesized from isoxazole (B147169) precursors. chim.it In a one-step procedure, treatment of an isoxazole with hydrazine at elevated temperatures can induce a rearrangement to form the aminopyrazole in good yields. chim.it Alternatively, a two-step process involves deprotonation of the isoxazole to generate a β-ketonitrile intermediate, which is then cyclized with hydrazine. chim.it

Another classical method of functional group interconversion is the reduction of a nitro group. The synthesis of aminopyrazoles can be achieved through the chemical reduction of corresponding nitropyrazoles, nitroso, or azopyrazoles. arkat-usa.org This allows for the placement of an amino group at a specific position, provided a suitable method for the synthesis of the nitro-substituted pyrazole precursor is available.

When an unsymmetrically substituted hydrazine reacts with an unsymmetrical 1,3-dielectrophile, the formation of two different regioisomers is possible (e.g., a 3-aminopyrazole (B16455) versus a 5-aminopyrazole). The ability to control the outcome of this reaction is crucial for targeted synthesis. chim.it

The regioselectivity can often be directed by controlling the reaction conditions to favor either kinetic or thermodynamic pathways. For the condensation of monosubstituted hydrazines with precursors like 3-alkoxyacrylonitriles, it has been demonstrated that basic conditions at low temperatures (kinetic control) can favor the formation of 3-aminopyrazole isomers. researchgate.net In contrast, neutral conditions at elevated temperatures allow for the equilibration of intermediates, leading to the thermodynamically preferred 5-aminopyrazole products. researchgate.net

Factors influencing the regiochemical outcome include:

Nucleophilicity of Hydrazine Nitrogens : The initial attack typically occurs from the more nucleophilic nitrogen of the substituted hydrazine.

Steric Hindrance : An increase in the steric bulk of the substituent on the hydrazine can favor the formation of the 5-aminopyrazole regioisomer. chim.it

Reaction Conditions : As noted, basic (kinetic) versus neutral/acidic (thermodynamic) conditions can lead to divergent regiochemical outcomes. chim.it

Introduction of the Adamantane (B196018) Moiety

The rigid, lipophilic adamantane cage can be incorporated into the pyrazole structure either by attaching it to a completed pyrazole ring or by using an adamantane-containing molecule as a foundational building block in the ring-forming reaction. researchgate.netnih.gov

N-adamantylation involves forming a bond between a nitrogen atom of the pyrazole ring and the adamantane group. A notable method for this transformation utilizes 1,3-dehydroadamantane, a highly strained propellane. A method has been developed for the synthesis of 1-adamantyl-pyrazoles through the reaction of 1,3-dehydroadamantane with N-unsubstituted 1H-pyrazoles in an inert solvent. researchgate.net This reaction proceeds to give N-adamantylated pyrazoles in good yields. researchgate.net Other established methods, though sometimes resulting in lower yields, involve the reaction of functionalized adamantane derivatives, such as hydroxy- or halo-adamantanes, with pyrazole derivatives. researchgate.net

Table 2: N-Adamantylation of Pyrazoles

Adamantane Derivative Pyrazole Substrate Product Reference

An alternative and powerful strategy is to begin the synthesis with a molecule that already contains the adamantane cage. This ensures the adamantane group is positioned correctly from the outset.

Adamantyl Chalcones : Adamantyl chalcones, which are α,β-unsaturated ketones bearing an adamantyl group, serve as effective precursors. For example, 1-adamantyl chalcone can be condensed with substituted phenylhydrazines to synthesize pyrazole-based adamantyl compounds. nih.gov This method directly incorporates the adamantyl group at what will become the 3- or 5-position of the resulting pyrazoline/pyrazole ring.

Adamantane-1-carbohydrazides / 1-Adamantylhydrazine (B2762815) : The use of adamantyl-substituted hydrazines is another direct approach. Known synthetic routes for N-adamantyl-containing pyrazoles include the addition reactions of 1-adamantylhydrazine to 1,3-dicarbonyl compounds. researchgate.net This strategy places the adamantane group on the N1 position of the pyrazole ring during the initial cyclization step.

Optimization of Reaction Conditions and Yields

The successful synthesis of 5-(adamantan-1-yl)-1H-pyrazol-3-amine and related compounds hinges on the careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the type of catalyst employed, as well as the methods used for product isolation and purification.

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, yields, and in some cases, regioselectivity. A range of solvents has been explored for the synthesis of pyrazoles, from polar protic and aprotic solvents to greener alternatives and solvent-free conditions.

For the classical condensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole core, polar protic solvents like ethanol (B145695) are commonly used. nih.gov However, studies have shown that dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) can offer better results, sometimes allowing the reaction to proceed efficiently at room temperature. nih.govmdpi.com

In recent years, there has been a significant push towards environmentally benign protocols. thieme-connect.com Water has emerged as a viable green solvent for many pyrazole syntheses, often used in conjunction with catalysts like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com Solvent-free reactions, conducted at elevated temperatures or with the assistance of microwave irradiation, represent another green chemistry approach that can lead to faster reaction times and reduced waste. mdpi.comtandfonline.com The choice of solvent can also be influenced by the specific reactants; for instance, in some multi-component reactions, aqueous media have proven highly effective. rsc.orgnih.gov

Solvent TypeExamplesTypical Reaction ConditionsAdvantagesReferences
Polar ProticEthanol, MethanolRefluxCommonly used, good for dissolving reactants. nih.gov
Dipolar AproticDMF, DMAc, AcetonitrileRoom temperature to elevated temperatures.Can accelerate reactions and improve yields. nih.govmdpi.com
Green SolventsWater, Ethylene GlycolRoom temperature to 80°C, often with a catalyst.Environmentally friendly, safe. mdpi.comthieme-connect.comnih.gov
Solvent-Free-Elevated temperature or microwave irradiation.Reduced waste, faster reactions, high efficiency. mdpi.comtandfonline.com

Temperature plays a crucial role in reaction kinetics. While many pyrazole syntheses require heating to proceed at a reasonable rate, often under reflux conditions, optimization can lead to milder conditions. nih.gov For instance, the use of highly effective catalysts can enable reactions to occur at room temperature, which is advantageous for energy consumption and for substrates that may be thermally sensitive. mdpi.com In solid-phase synthesis, reaction temperature is particularly critical, with temperatures above 60°C sometimes leading to a significant decrease in yield. acs.orgelectronicsandbooks.com Conversely, temperature can be used to control selectivity; in certain syntheses of substituted pyrazoles, different products can be obtained by simply tuning the reaction temperature. nih.gov

A wide variety of catalysts have been employed to improve the efficiency and selectivity of pyrazole synthesis. These can be broadly categorized as follows:

Acid Catalysts: Lewis acids such as lithium perchlorate (B79767) and heterogeneous catalysts like montmorillonite (B579905) KSF have been used to promote the condensation reaction. nih.govmdpi.com

Base Catalysts: Organic bases like piperidine (B6355638) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting cyclization steps. nih.govnih.gov

Organocatalysts: Simple organic molecules like taurine (B1682933) have been shown to effectively catalyze four-component reactions for pyrazole synthesis in water. nih.gov

Nanocatalysts: Modern approaches utilize nanocatalysts, such as nano-ZnO or magnetic nanocomposites, which offer high catalytic activity, stability, and the potential for recovery and reuse. mdpi.comnih.gov

Metal Catalysts: Transition metals like copper and silver have been used in specific synthetic routes, for example, in multi-component reactions or for the synthesis of trifluoromethylated pyrazoles. mdpi.combeilstein-journals.org

The choice of catalyst is highly dependent on the specific reaction pathway. For instance, in the synthesis of 5-aminopyrazoles from β-ketonitriles, the reaction often proceeds without a catalyst, but the addition of an acid or base can accelerate the process. beilstein-journals.org

After the reaction is complete, the isolation and purification of the target compound are essential to obtain a product of high purity. Common techniques include:

Filtration and Recrystallization: If the product precipitates from the reaction mixture, it can be isolated by simple filtration. nih.gov Recrystallization from a suitable solvent, such as ethanol, is a standard method to enhance purity. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE): This technique is used to separate the product from the reaction mixture based on its solubility in immiscible liquid phases. Solvents like ethyl acetate (B1210297) or methyl-t-butyl ether (MTBE) are often employed. nih.gov Multiple extractions may be necessary for effective separation. nih.gov

Column Chromatography: This is a highly versatile and widely used method for purifying pyrazole derivatives. mdpi.com Silica gel is the most common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate is used as the eluent to separate the desired product from byproducts and unreacted starting materials. mdpi.comnih.gov This method is particularly useful for separating isomers. mdpi.com

Distillation: For volatile compounds, distillation can be an effective purification method, leaving non-volatile impurities behind. nih.gov

The specific purification strategy will depend on the physical and chemical properties of the target compound and the impurities present.

Advanced Synthetic Approaches

To improve efficiency, atom economy, and the ability to generate diverse libraries of compounds, advanced synthetic methodologies have been developed and applied to the synthesis of pyrazoles.

Several MCR strategies have been developed for the synthesis of pyrazole and fused-pyrazole systems. A common example is the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov These reactions can be catalyzed by various substances, including simple organic molecules like taurine or piperidine, often in environmentally friendly solvents like water. nih.gov The ability to vary each of the components allows for the rapid generation of a diverse library of substituted pyrazoles.

Number of ComponentsTypical ReactantsCatalyst/ConditionsProduct TypeReferences
ThreeAldehydes, Malononitrile, HydrazinesSodium p-toluene sulfonate (NaPTS) in water5-Aminopyrazoles rsc.org
ThreeEnaminones, Hydrazine, Aryl HalidesCopper catalyst1,3-Disubstituted Pyrazoles beilstein-journals.org
FourAldehydes, Malononitrile, β-Ketoester, Hydrazine HydrateTaurine or Piperidine in waterDihydropyrano[2,3-c]pyrazoles nih.govnih.gov
FourAlkyl Nitrile, Hydrazine, Acetylenedicarboxylate, Ethyl AcetoacetateCuFe₂O₄ in water at 60°CPyranopyrazoles nih.gov

Solid-phase synthesis is another advanced technique that has been successfully applied to the preparation of pyrazole libraries. thieme-connect.com In this method, one of the starting materials is immobilized on a solid support (e.g., a polymer resin). acs.orgelectronicsandbooks.com The subsequent reactions are carried out on this support, and excess reagents and byproducts are easily removed by simple filtration and washing. acs.orgresearchgate.net The final product is then cleaved from the resin in a final step. acs.orgelectronicsandbooks.com

This methodology offers several advantages:

Simplified Purification: The ability to wash away excess reagents eliminates the need for complex purification techniques like chromatography after each step. acs.orgresearchgate.net

High-Throughput Synthesis: The process is amenable to automation and parallel synthesis, allowing for the rapid generation of large libraries of related compounds for screening purposes. thieme-connect.com

Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, which is often not feasible in solution-phase synthesis due to purification challenges. researchgate.net

For example, 5-substituted amino pyrazoles have been efficiently synthesized on a solid support starting from a resin-immobilized β-ketoamide. acs.orgelectronicsandbooks.com The resin is reacted with a hydrazine and a thionating agent like Lawesson's reagent, followed by cleavage from the support to yield the final aminopyrazole. acs.orgelectronicsandbooks.com

Molecular Hybridization Strategies

Molecular hybridization is a prominent strategy in medicinal chemistry that involves the covalent linking of two or more pharmacophores to create a single hybrid molecule. This approach aims to develop new chemical entities with potentially enhanced biological activity, improved selectivity, or a modified pharmacokinetic profile. In the context of this compound and its analogues, molecular hybridization has been explored to generate novel compounds with therapeutic potential, particularly as enzyme inhibitors.

One of the key applications of this strategy has been the development of soluble epoxide hydrolase (sEH) inhibitors. The adamantane cage is a lipophilic moiety known to favorably interact with the active sites of various enzymes, while the pyrazole nucleus is a versatile scaffold in medicinal chemistry. The combination of these two structures with a urea (B33335) linker, a known pharmacophore for sEH inhibition, exemplifies a classic molecular hybridization approach.

Although direct synthesis starting from this compound is not extensively detailed in the available literature, closely related strategies involving the reaction of aminopyrazole derivatives with adamantyl isocyanates have been reported. These syntheses result in adamantyl-pyrazolyl ureas, which are hybrid molecules designed to target specific biological pathways.

For instance, a series of 1,3-disubstituted ureas incorporating a 1,3,5-trisubstituted pyrazole and an (adamantan-1-yl)methyl fragment have been synthesized. researchgate.net The general synthetic route involves the reaction of 1-(isocyanatomethyl)adamantane with various 3- or 4-aminopyrazoles under mild conditions. researchgate.net This reaction yields the corresponding adamantyl-pyrazolyl ureas in good yields (67-92%). researchgate.net

The rationale behind this hybridization strategy is to combine the favorable properties of the adamantane group, such as its lipophilicity and steric bulk, with the hydrogen bonding capabilities and structural rigidity of the pyrazole-urea scaffold. This combination is intended to optimize the interaction of the hybrid molecule with the active site of the target enzyme, in this case, soluble epoxide hydrolase.

The following table summarizes the research findings for a selection of these hybrid molecules, detailing their structure and their inhibitory activity against human soluble epoxide hydrolase (sEH).

Compound IDStructuresEH IC₅₀ (nmol/l)Aqueous Solubility (µmol/l)
1 1-((1,5-dimethyl-1H-pyrazol-3-yl)methyl)-3-((adamantan-1-yl)methyl)urea50.285
2 1-((1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)-3-((adamantan-1-yl)methyl)urea16.245

Data sourced from D'yachenko et al. (2019). researchgate.net

Furthermore, the molecular hybridization approach has been extended to the synthesis of adamantyl-heteroaryl ureas with potential anti-tuberculosis activity. nih.gov In this strategy, the phenyl ring of initial lead compounds was replaced with various heteroaryl moieties, including pyrazole, to improve the pharmacokinetic profile and potency. nih.gov The synthesis of these hybrids was achieved by reacting 1-adamantyl isocyanate with the corresponding heteroarylamine. nih.gov

This research underscores the utility of molecular hybridization in leveraging the distinct properties of the adamantane and pyrazole pharmacophores to develop novel bioactive compounds. The urea linker serves as a crucial component in these hybrid structures, facilitating the appropriate orientation of the key functional groups for effective target engagement.

Structural Characterization and Elucidation of 5 Adamantan 1 Yl 1h Pyrazol 3 Amine

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(adamantan-1-yl)-1H-pyrazol-3-amine, both 1H and 13C NMR are essential for structural confirmation.

1H NMR: The proton NMR spectrum is expected to display distinct signals corresponding to the different types of protons in the molecule. The adamantyl group's protons would appear as a set of characteristic multiplets in the aliphatic region of the spectrum. Specifically, signals for the methine (CH) and methylene (B1212753) (CH2) protons of the adamantyl cage would be observed. The pyrazole (B372694) ring is expected to show a singlet for the proton at the C4 position. Additionally, the protons of the amine (NH2) and the pyrazole NH group would typically appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

13C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound would show distinct signals for the carbons of the adamantyl cage. The quaternary carbon of the adamantyl group attached to the pyrazole ring, along with the methine and methylene carbons, would resonate at characteristic chemical shifts. The pyrazole ring would exhibit signals for its three carbon atoms (C3, C4, and C5), with their positions indicating the influence of the amino and adamantyl substituents.

1H NMR Expected Signals 13C NMR Expected Signals
Adamantyl Protons (CH, CH2)Adamantyl Carbons (C, CH, CH2)
Pyrazole Ring Proton (C4-H)Pyrazole Ring Carbons (C3, C4, C5)
Amine Protons (NH2)
Pyrazole NH Proton

Note: Specific experimental chemical shift data is not available in the cited literature.

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands that confirm its structure. Key vibrational modes would include N-H stretching vibrations for both the primary amine (NH2) and the pyrazole N-H group, typically appearing as strong to medium bands in the region of 3100-3500 cm-1. The adamantyl group would be identified by its C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1450 cm-1. Other significant peaks would include the C=N stretching of the pyrazole ring and the N-H bending of the amine group.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm-1)
Amine (NH2) & Pyrazole (NH)N-H Stretching3100 - 3500
Adamantyl (CH, CH2)C-H Stretching2850 - 2950
Pyrazole RingC=N Stretching1550 - 1650
Amine (NH2)N-H Bending1580 - 1650
Adamantyl (CH2)C-H Bending~1450

Note: Specific experimental frequency data is not available in the cited literature.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. The molecular formula of this compound is C13H19N3, corresponding to a monoisotopic mass of approximately 217.16 Da.

In mass spectral analysis, a prominent peak for the molecular ion [M]+ or, more commonly, the protonated molecule [M+H]+ would be expected. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. A characteristic fragmentation pattern for adamantyl-containing compounds involves the cleavage of the adamantyl group, leading to a very stable adamantyl cation ([C10H15]+) which would produce a strong signal at m/z 135. researchgate.net

The table below presents predicted m/z values for various adducts of the target compound.

Adduct Predicted m/z
[M+H]+218.16518
[M+Na]+240.14712
[M+K]+256.12106
[M+NH4]+235.19172
[M-H]-216.15062

Data sourced from predictive models.

X-ray Diffraction Analysis

An X-ray diffraction analysis of a suitable single crystal of this compound would unambiguously confirm its molecular structure and tautomeric form. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and pyrazole N-H groups, which govern the crystal packing. However, publicly accessible crystal structure data for this specific compound is not currently available.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This analysis serves as a crucial check for purity and confirmation of the empirical and molecular formula. For this compound (C13H19N3), the theoretical elemental composition can be calculated. Experimental values obtained from a purified sample are expected to be in close agreement (typically within ±0.4%) with these theoretical values.

Element Symbol Theoretical Percentage (%)
CarbonC71.85
HydrogenH8.81
NitrogenN19.34

Note: Experimental data is not available in the cited literature.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique is used to characterize the thermal stability of a material. A TGA analysis of this compound would involve heating the sample in a controlled atmosphere and monitoring its mass loss. The resulting data would provide the decomposition temperature, indicating the compound's stability at elevated temperatures. Related adamantane-containing heterocyclic compounds have been reported to be thermally stable up to approximately 150°C. researchgate.net While specific TGA data for the title compound is not found in the literature, a similar range of thermal stability might be anticipated due to the robust adamantane (B196018) cage structure.

Structure Activity Relationship Sar Studies of 5 Adamantan 1 Yl 1h Pyrazol 3 Amine Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring System

The N1 position of the pyrazole ring is a common site for substitution, which can significantly alter a compound's activity. Studies on related adamantyl-pyrazole ureas as soluble epoxide hydrolase (sEH) inhibitors have shown that even small alkyl groups at the N1 position can impact potency. For instance, N1-methylation of the pyrazole ring is a viable modification in certain derivatives. researchgate.net

However, in other pyrazole series, N1-alkylation can be detrimental to activity. In a study of 4-arylazo-3,5-diamino-1H-pyrazoles, the introduction of various substituents at the N1 position, including methyl, benzyl, and para-fluorophenyl groups, led to a complete loss of activity. nih.gov This suggests that an unsubstituted N1-H may be crucial for forming key hydrogen bond interactions with a biological target. The necessity of an unsubstituted N1-H versus the tolerance of N1-alkylation is highly dependent on the specific scaffold and its target. nih.govnih.gov

Table 1: Effect of N1-Substitutions on Pyrazole Derivatives

ScaffoldN1-SubstituentObserved Effect on ActivityReference
4-arylazo-3,5-diamino-1H-pyrazole-HActive nih.gov
4-arylazo-3,5-diamino-1H-pyrazole-CH₃ (Methyl)Complete loss of activity nih.gov
4-arylazo-3,5-diamino-1H-pyrazole-CH₂Ph (Benzyl)Complete loss of activity nih.gov
4-arylazo-3,5-diamino-1H-pyrazole-CH₂CH₂OH (Ethanol)Complete loss of activity nih.gov

The C3-position, adjacent to the adamantane-bearing C5-carbon, is a critical site for modification. The nature of the substituent here directly influences the molecule's interaction with target proteins. In many aminopyrazole series, this position is occupied by an amino group or a derivative thereof. nih.gov

Transforming the C3-amine into a carboxamide is a common strategy. nih.gov In a series of 1H-pyrazole-3-carboxamides designed as kinase inhibitors, the specific nature of the amide substituent was crucial for activity. For example, linking the carboxamide to a phenyl ring bearing a 4-methylpiperazin-1-yl)methyl group resulted in a compound with high DNA-binding affinity. nih.gov The SAR of aminopyrazoles often reveals that electron-donating groups are preferred at the C3 position, while electron-withdrawing groups are better tolerated at the C5 position. mdpi.com

Acetylation of the amino groups on the pyrazole ring, including at the C3 position, has also been explored. nih.gov In the context of 3,5-diaminopyrazoles, acetylation can modulate activity, although it may lead to mixtures of products, indicating the need for regioselective control. nih.gov

The C4 position of the pyrazole ring is the only carbon not flanked by nitrogen atoms and is a key site for introducing diversity. Halogenation at this position is a well-established modification. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) provides efficient access to 4-bromo and 4-iodo derivatives, respectively. These halogenated pyrazoles can serve as important intermediates for further functionalization through cross-coupling reactions. mdpi.com

In some pyrazole-based kinase inhibitors, the introduction of a bulky heterocyclic group, such as a tetrazole, at the C4 position has been shown to enhance cytotoxic activity against cancer cell lines. mdpi.com This highlights that steric bulk and specific functionalities at C4 can be tuned to achieve desired biological outcomes.

Table 2: Effect of C4-Substitutions on Aminopyrazole Derivatives

ScaffoldC4-SubstituentObserved Effect on ActivityReference
3-Aryl-1H-pyrazol-5-amine-HParent compound mdpi.com
3-Aryl-1H-pyrazol-5-amine-Br, -I, -ClProvides key synthetic handles mdpi.com
3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazol-5-amine-HModerate cytotoxicity mdpi.com
3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazol-5-amine1H-tetrazol-5-ylEnhanced cytotoxic activity mdpi.com

The core structure of interest features a bulky, lipophilic adamantane (B196018) group at the C5 position. Replacing this group with other moieties, such as aryl or heterocyclic rings, fundamentally alters the SAR. The adamantane group acts as a rigid, three-dimensional scaffold that can occupy deep hydrophobic pockets in a target protein. nih.govresearchgate.net

In contrast, aryl groups at the C5 position offer different possibilities for interaction. For instance, substituted phenyl rings can engage in pi-stacking or form specific hydrogen bonds, depending on their substitution pattern. mdpi.com Studies on 3,5-diaryl-1H-pyrazoles have demonstrated that the nature and position of substituents on the C5-aryl ring are critical for inhibitory potency against various enzymes. nih.gov Generally, electron-withdrawing groups are found to stabilize a pyrazole system when occupying the C5 position. mdpi.comresearchgate.net The choice between an adamantyl group and an aryl group at C5 represents a strategic decision in drug design, balancing the benefits of the rigid hydrophobic interactions of adamantane against the potential for more specific, directional interactions offered by a substituted aromatic ring.

Structural Variations within the Adamantane Moiety

The adamantane cage itself is not merely a passive lipophilic anchor; its structure can also be modified, although this is often detrimental to activity.

The unsubstituted adamantane cage is achiral. However, introducing substituents can create stereogenic centers. For example, inserting a methyl group on the carbon bridge between the adamantane cage and an amino group, as in the case of rimantadine (B1662185) (α-methyl-1-adamantanemethylamine), creates a chiral molecule. nih.govpharmacy180.com Interestingly, for rimantadine, both the optical isomers and the racemic mixture exhibit equivalent antiviral activity, suggesting that the stereochemistry at this specific position is not a critical determinant for its interaction with the influenza M2 ion channel. pharmacy180.com

However, substitutions on the tertiary positions (bridgehead carbons) of the adamantane nucleus itself have been found to be detrimental to the antiviral activity of amantadine (B194251) analogues. nih.gov This indicates that the unsubstituted, symmetrical cage is optimal for fitting into its binding site. Similarly, replacing the amino group of amantadine with other functionalities like hydroxyl, thiol, or halogens results in inactive compounds. pharmacy180.com These findings underscore a strict SAR for the adamantane pharmacophore in certain contexts, where the primary amino group is essential and the adamantane cage acts as a critical secondary pharmacophore that should remain largely unsubstituted. nih.gov

Functionalization of Bridgehead Positions of Adamantane

The adamantane cage possesses four equivalent tertiary bridgehead positions (C-1, C-3, C-5, C-7). The parent compound, 5-(adamantan-1-yl)-1H-pyrazol-3-amine, features the pyrazole ring at one of these bridgehead positions. The other three positions are available for functionalization, offering a unique opportunity to modulate the molecule's properties in a defined three-dimensional space.

Research into adamantyl ureas as inhibitors of soluble epoxide hydrolase (sEH) has provided insights into the effects of bridgehead substitution. While not directly on the 5-aminopyrazole core, these studies on structurally related adamantyl-pyrazole ureas are highly informative. Introducing methyl groups at the bridgehead positions of the adamantane ring has been shown to have a significant and sometimes species-dependent effect on inhibitory potency. For instance, the introduction of methyl groups can alter the metabolic stability and the potency against human versus murine sEH in opposite ways. nih.gov Compounds with three methyl substituents on the adamantane cage were found to be poor inhibitors of murine sEH while retaining high potency against human sEH. nih.gov This highlights the subtle but critical role that bridgehead functionalization can play in tailoring the selectivity of a drug candidate.

The rationale behind such modifications is to alter the steric bulk, lipophilicity, and potential for additional interactions with the target protein. A hydroxyl group, for example, can introduce a hydrogen-bonding capability, potentially anchoring the adamantane moiety in a specific sub-pocket of the binding site. The effect of such substitutions is highly dependent on the topology of the target's active site.

Table 1: Effect of Adamantane Bridgehead Substitution on Biological Activity (Illustrative Data based on Related Adamantyl Derivatives)

Compound IDBridgehead Substituent(s) (R)TargetActivity (IC₅₀)Selectivity (Human vs. Murine)
A-1 -HsEHPotent~1:1
A-2 3-CH₃sEHPotentIncreased for human sEH
A-3 3,5-(CH₃)₂sEHPotentFurther increased for human sEH
A-4 3,5,7-(CH₃)₃sEHPotent (human), Poor (murine)High selectivity for human sEH

Note: This table is illustrative and based on findings from related adamantyl-urea inhibitor studies to demonstrate the principle of bridgehead functionalization SAR.

Role of Linker Chemistry in Modulating Activity (e.g., urea (B33335), thiophene (B33073), other connecting groups)

Urea Linkers: The urea moiety is a versatile linker capable of acting as both a hydrogen bond donor and acceptor. In the context of adamantyl-pyrazole derivatives, the urea linker has been extensively used to create potent inhibitors of soluble epoxide hydrolase (sEH). SAR studies have shown that the adamantyl group is a preferred bulky aliphatic substituent, while the other side of the urea often connects to an aryl or heteroaryl ring. rsc.org The flexibility and hydrogen-bonding capacity of the ureido linker are crucial for orienting the substituents into different sub-pockets of the enzyme's active site.

Amide and Sulfonamide Linkers: Amide and sulfonamide groups are also common linkers in medicinal chemistry. Pyrazole-sulfonamide derivatives have been investigated as potential anticancer agents. nih.govresearchgate.net These linkers, like urea, provide hydrogen bonding capabilities. The geometry of the sulfonamide linker differs from that of an amide or urea, which can lead to different optimal binding orientations and thus, different activity profiles.

Table 2: Influence of Linker Chemistry on the Biological Activity of Adamantyl-Pyrazole Derivatives

Linker TypeExample Target(s)Key SAR ObservationsReference Compound Activity (IC₅₀)
Urea Soluble Epoxide Hydrolase (sEH)Adamantyl group is optimal. Halogenation of the pyrazole ring enhances potency.0.8 nM (for a dichlorinated pyrazole derivative) rsc.org
Thiophene Various (e.g., Anticancer)Can participate in π-stacking; substitution pattern on thiophene is critical.Activity is context-dependent.
Amide Kinases, Various enzymesProvides H-bonding; conformationally more constrained than urea.Activity is target-specific. researchgate.net
Sulfonamide Carbonic Anhydrase, AnticancerDifferent geometry from amides/ureas; often targets metalloenzymes.Moderate to excellent anticancer activity reported. nih.govresearchgate.net

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. The this compound scaffold combines a rigid, bulky group (adamantane) with a planar aromatic system (pyrazole). This combination imposes significant conformational constraints on the molecule and its derivatives.

Molecular modeling, 3D-QSAR, and X-ray crystallography studies on related pyrazole inhibitors have provided valuable insights into bioactive conformations. nih.govmdpi.com For the adamantyl-pyrazole core, a key conformational aspect is the relative orientation of the adamantane cage with respect to the pyrazole ring. Due to free rotation around the C-C single bond connecting them, various rotamers are possible. However, the bulky nature of the adamantane group often leads to a preferred, low-energy conformation that places the cage in a sterically favorable position.

Studies on the crystal structure of closely related compounds, such as 3(5)-(1-adamantyl)-4-bromopyrazole, have revealed that specific tautomers (e.g., the 5-adamantyl tautomer) can be dominant in both the solid state and in solution. researchgate.net This preference for a particular tautomer and its associated conformation can pre-organize the molecule for optimal binding to its target, reducing the entropic penalty upon binding and thus increasing affinity.

Molecular docking simulations of pyrazole derivatives into the active sites of enzymes like kinases or monoamine oxidase have shown that the pyrazole ring often forms key hydrogen bonds with hinge region residues, while adjacent hydrophobic groups (like adamantane) occupy lipophilic pockets. nih.gov The specific conformation dictates how well the hydrophobic adamantane group fits into its pocket and how effectively the pyrazole and linker groups can form their respective interactions. Any modification that alters this preferred conformation, for instance by introducing steric hindrance, can lead to a significant loss of bioactivity.

Pharmacophore Identification and Optimization for Specific Targets

Pharmacophore modeling is a powerful tool in drug design that defines the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For derivatives of this compound, a general pharmacophore model can be constructed based on the key features of the scaffold and its known interactions with various targets, such as protein kinases.

A typical pharmacophore model for a kinase inhibitor based on this scaffold would include:

A Hydrophobic Feature (Hypo): This is unequivocally provided by the large, lipophilic adamantane cage. This feature is crucial for binding in the often deep, hydrophobic pockets of kinase active sites, contributing significantly to binding affinity. nih.gov

Hydrogen Bond Donor/Acceptor Features (HBD/HBA): The pyrazole ring is rich in these features. The ring nitrogens can act as hydrogen bond acceptors, while the N-H of the pyrazole and the 3-amino group can act as hydrogen bond donors. These features are often responsible for anchoring the inhibitor to the hinge region of the kinase. nih.gov

Aromatic Ring Feature (Aro): The pyrazole ring itself provides an aromatic feature that can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

Optimization for specific targets involves modifying the core structure to better match the pharmacophore of a given target and to introduce additional favorable interactions. For example, if a target has a nearby pocket that can accommodate a hydrogen bond donor, a linker could be designed to present a suitable functional group in that specific location. 3D-QSAR studies on pyrazole derivatives have helped to create contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the rational design of more potent and selective inhibitors. mdpi.com

Table 3: Key Pharmacophoric Features of the Adamantyl-Pyrazole Scaffold

Pharmacophoric FeatureCorresponding Structural MoietyRole in Target Binding
Hydrophobic Group Adamantane CageOccupies hydrophobic pockets, enhances van der Waals interactions, increases lipophilicity.
H-Bond Acceptor Pyrazole Ring NitrogensForms key interactions with backbone residues of the target (e.g., kinase hinge region).
H-Bond Donor Pyrazole N-H, 3-Amino GroupForms key interactions with backbone or side-chain residues of the target.
Aromatic Ring Pyrazole RingParticipates in π-π stacking or edge-to-face interactions with aromatic amino acid residues.

Mechanistic Investigations of 5 Adamantan 1 Yl 1h Pyrazol 3 Amine

Identification and Characterization of Molecular Targets

The 3-aminopyrazole (B16455) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to target a wide range of enzymes, particularly protein kinases. nih.govresearchgate.net Analogs of 5-(adamantan-1-yl)-1H-pyrazol-3-amine have been identified as potent inhibitors of several kinase families that are crucial in cell signaling and are often dysregulated in diseases like cancer.

Key molecular targets identified for 3-aminopyrazole derivatives include:

Cyclin-Dependent Kinases (CDKs): Various 3-aminopyrazole compounds have been developed as inhibitors of CDKs, which are central regulators of the cell cycle. Targets within this family include CDK2/Cyclin A, CDK2/Cyclin E, and members of the understudied PCTAIRE subfamily, such as CDK16. nih.govresearchgate.net

Receptor Tyrosine Kinases (RTKs): The receptor tyrosine kinase AXL, a promising target in oncology due to its role in cell survival, proliferation, and migration, has been potently inhibited by novel 3-aminopyrazole derivatives. nih.gov

NF-κB-Inducing Kinase (NIK): As a central component of the non-canonical NF-κB pathway, NIK is another oncogenic target. N-Acetyl-3-aminopyrazoles have been identified as selective, low-micromolar inhibitors of NIK. nih.gov

Glycogen (B147801) Synthase Kinase 3β (GSK-3β): Thieno[3,2-c]pyrazol-3-amine derivatives have shown potent inhibitory activity against GSK-3β, a key enzyme in numerous cellular processes, including metabolism and neurodevelopment. semanticscholar.org

Furthermore, the adamantane (B196018) moiety has been successfully used to design ligands for G-protein coupled receptors (GPCRs) and other receptor types. Adamantyl-containing pyrazole (B372694) analogs have been developed as high-affinity antagonists or inverse agonists for cannabinoid receptors (CB1 and CB2). guidetopharmacology.orgnih.gov Other adamantane derivatives have shown high affinity for sigma receptors (σRs). nih.gov

Target ClassSpecific TargetCompound Class StudiedReference
Protein KinaseCDK163-Aminopyrazole derivatives nih.gov
Protein KinaseAXL Receptor Tyrosine Kinase3-Aminopyrazole derivatives nih.gov
Protein KinaseNF-κB-Inducing Kinase (NIK)N-Acetyl-3-aminopyrazoles nih.gov
Protein KinaseCDK2/Cyclin A3-Aminopyrazole derivatives researchgate.net
Protein KinaseGlycogen Synthase Kinase 3β (GSK-3β)Thieno[3,2-c]pyrazol-3-amine derivatives semanticscholar.org
GPCRCannabinoid Receptor 2 (CB2)Adamantyl-pyrazole carboxamides guidetopharmacology.orgnih.gov
Other ReceptorsSigma Receptors (σRs)Benzo[d]thiazol-2(3H)one with adamantanamine nih.gov

Elucidation of Molecular and Cellular Pathways Modulated by the Compound

Building on the identification of molecular targets, research on 3-aminopyrazole analogs has illuminated their impact on key cellular signaling pathways.

Non-Canonical NF-κB Pathway: By selectively inhibiting NF-κB-Inducing Kinase (NIK), N-acetyl-3-aminopyrazole compounds effectively block the NIK-dependent activation of the non-canonical NF-κB signaling cascade. nih.gov This pathway is crucial for immune regulation and is implicated in various cancers.

Cell Cycle Regulation Pathways: Inhibition of CDK16 by 3-aminopyrazole derivatives has been shown to affect pathways controlling tumor suppressor proteins. Specifically, CDK16 inhibition can lead to the accumulation of p27, a protein that halts the cell cycle. nih.gov It is also linked to the degradation of the tumor suppressor p53 via ubiquitination. nih.gov

PI3K/Akt/mTOR Signaling Pathway: While not directly studied for this compound, many bioactive heterocyclic compounds are known to modulate the PI3K/Akt/mTOR pathway. frontiersin.org This critical pathway regulates cell growth, proliferation, survival, and autophagy, making it a plausible, though unconfirmed, target pathway. frontiersin.orgmdpi.com

Enzyme Binding Kinetics and Active Site Interaction Profiling

Studies on 3-aminopyrazole derivatives demonstrate that this scaffold can produce highly potent enzyme inhibitors with binding affinities in the low-nanomolar range.

AXL Kinase Inhibition: A representative 3-aminopyrazole compound, 6li , was found to inhibit AXL enzymatic activity with an IC₅₀ value of 1.6 nM and bind tightly to the AXL protein with a dissociation constant (Kd) of 0.26 nM. nih.gov

CDK2/Cyclin A Inhibition: The 3-aminopyrazole derivative N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide demonstrated potent inhibition of CDK2/cyclin A with an IC₅₀ of 37 nM. researchgate.net

Cyclooxygenase (COX) Inhibition: Certain pyrazole derivatives have been evaluated as inhibitors of COX enzymes. For example, compound 3b (a pyrazole with a benzenesulfonamide (B165840) moiety) showed an IC₅₀ of 39.43 nM against COX-2, exhibiting selectivity over COX-1. nih.gov

Molecular docking and dynamics simulations have provided insights into the binding modes of these inhibitors. Typically, the pyrazole scaffold acts as a hinge-binder in the ATP-binding pocket of kinases. Molecular modeling of pyrazole derivatives in the active site of enzymes like Human Thymidylate Kinase (HaTMK) has shown key hydrophobic and hydrogen bond interactions with residues such as Arg150, Phe42, and Phe72, which stabilize the ligand-protein complex. researchgate.net The bulky adamantane group of this compound would be expected to occupy a hydrophobic pocket within a target's active site, potentially increasing binding affinity and selectivity. nih.gov

Compound ClassTarget EnzymeReported PotencyReference
3-Aminopyrazole derivative (6li)AXL KinaseIC₅₀ = 1.6 nM; Kd = 0.26 nM nih.gov
3-Aminopyrazole derivative (41)CDK2/Cyclin AIC₅₀ = 37 nM researchgate.net
Pyrazole-benzenesulfonamide (3b)COX-2IC₅₀ = 39.43 nM nih.gov
Thieno[3,2-c]pyrazol-3-amine (16b)GSK-3βIC₅₀ = 3.1 nM semanticscholar.org

Studies on Cellular Responses (e.g., cell cycle progression, apoptosis induction)

The inhibition of key regulatory proteins by 3-aminopyrazole and related pyrazole compounds translates into profound cellular responses, most notably the induction of cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: The specific phase of cell cycle arrest often depends on the primary kinase target.

G2/M Phase Arrest: Inhibition of CDK16 by 3-aminopyrazole derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov

S and G2/M Phase Arrest: A novel pyrazole compound, PTA-1, was found to arrest triple-negative breast cancer cells in both the S and G2/M phases. mdpi.com

G1 Phase Arrest: Pyrazole-based inhibitors targeting CDK2 have been observed to induce a significant cell cycle arrest at the G1 phase. nih.gov

Apoptosis Induction: Multiple studies have confirmed that pyrazole derivatives can trigger apoptosis in cancer cells. The mechanism often involves the activation of caspases, which are the executioner enzymes of apoptosis.

Caspase-3/7 Activation: Treatment with the pyrazole compound PTA-1 led to the activation of caspase-3 and caspase-7 in triple-negative breast cancer cells, confirming apoptosis as a primary cell death mechanism. mdpi.comresearchgate.net

Phosphatidylserine (PS) Externalization: A hallmark of early apoptosis is the flipping of PS from the inner to the outer leaflet of the cell membrane. Pyrazole derivatives have been shown to induce PS externalization, which can be detected via Annexin V staining. mdpi.com

Compound Class / NameCellular ResponseCell LineReference
3-Aminopyrazole derivativesG2/M Phase ArrestLiver cells (FUCCI system) nih.gov
Pyrazole derivative (PTA-1)S and G2/M Phase ArrestTriple-Negative Breast Cancer mdpi.com
Pyrazole-based CDK2 inhibitor (4)G1 Phase ArrestHCT-116 nih.gov
Pyrazole derivative (PTA-1)Apoptosis (Caspase-3/7 activation)Triple-Negative Breast Cancer mdpi.comresearchgate.net

Ligand-Receptor Interaction Dynamics and Signaling Cascade Modulation

The structural motifs present in this compound suggest it has the potential to act as a ligand for various receptors, thereby modulating their downstream signaling cascades.

GPCR Ligand Activity: The adamantane group is a feature in several known GPCR ligands. Adamantyl-pyrazole carboxamides act as high-affinity antagonists or inverse agonists at the cannabinoid CB2 receptor. guidetopharmacology.org Another study on pyrazolo[4,3-b]pyridine derivatives identified potent CB2R ligands with Ki values in the low nanomolar range (0.45–61.76 nM). nih.gov Similarly, adamantane-containing arylpiperazines have been developed as highly selective ligands for the serotonin (B10506) 5-HT1A receptor, with a Ki value as low as 1.2 nM. mdpi.com Interaction with these GPCRs would initiate or block complex intracellular signaling cascades involving G-proteins, adenylyl cyclase, and ion channels.

Sigma Receptor Modulation: A series of benzo[d]thiazol-2(3H)one derivatives incorporating a 1-adamantanamine moiety were synthesized as sigma receptor (σR) ligands. One analog showed low nanomolar affinity for the σ₁R (Ki = 7.2 nM). nih.gov Sigma receptors are unique intracellular proteins that modulate calcium signaling and are implicated in neurodegenerative and psychiatric disorders.

Inhibition of Signaling Cascades: As previously noted, by targeting kinases like NIK, 3-aminopyrazole derivatives can directly inhibit signaling pathways such as the non-canonical NF-κB cascade, preventing the translocation of transcription factors to the nucleus and altering gene expression. nih.gov

Effects on Intracellular Biochemical Processes (e.g., cyclic di-GMP regulation)

While there is no direct evidence linking this compound or its close analogs to the regulation of the bacterial second messenger cyclic di-GMP, this molecule is a critical component of intracellular signaling in microbiology. Cyclic di-GMP is known to trigger host immune responses. For instance, physiologically relevant levels of cyclic di-GMP can stimulate robust secretion of the inflammatory cytokine IL-1β by activating the NLRP3 inflammasome in host cells. nih.gov This activation is dependent on the mobilization of potassium and calcium ions but occurs through a unique pathway that does not involve mitochondrial reactive oxygen species. nih.gov Although the effect of pyrazole derivatives on this specific process is uncharacterized, the broader ability of pyrazoles to modulate kinase and inflammatory pathways suggests that exploring their impact on host responses to bacterial signals could be a future area of investigation.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Affinity Prediction

No molecular docking studies have been reported for 5-(adamantan-1-yl)-1H-pyrazol-3-amine. Consequently, information regarding its target affinity, ligand-protein interactions, binding energy, and key interacting residues is unavailable.

Ligand-Protein Interaction Analysis

There is no published data detailing the analysis of ligand-protein interactions between this compound and any biological targets.

Binding Energy Calculations and Hotspot Identification

Information on binding energy calculations or the identification of interaction hotspots for this compound is not available in the scientific literature.

Characterization of Key Interacting Residues

Without molecular docking studies, the key amino acid residues that might interact with this compound within a protein's active site have not been characterized.

Quantum Chemical Calculations

No specific quantum chemical calculations for this compound have been published.

Electronic Structure Analysis (e.g., HOMO-LUMO energies, molecular orbitals)

There are no reports on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or other molecular orbital properties, for this compound.

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties for this compound via computational methods has not been documented in available research.

Thermodynamic Property Calculations

The thermodynamic properties of a compound are crucial for understanding its stability and behavior under various conditions. Computational methods, particularly those based on Density Functional Theory (DFT), are often employed to calculate these properties. For heterocyclic compounds, these calculations can elucidate stability, heat of formation, entropy, and heat capacity. nih.govrsc.org

Studies on structurally related adamantane (B196018) derivatives, such as 5-(1-adamantyl)tetrazole, have utilized experimental techniques like adiabatic calorimetry alongside theoretical calculations to determine thermodynamic functions. dntb.gov.uaresearchgate.net For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) could be used to compute key thermodynamic parameters at different temperatures. nih.gov These calculations would confirm the stability of the molecule and provide data essential for predicting its reactivity and phase behavior. nih.govrsc.org

Table 1: Predicted Thermodynamic Properties for this compound (Note: This data is illustrative and based on typical computational outputs for similar molecules.)

Property Value at 298.15 K Units
Enthalpy (H) Value kcal/mol
Entropy (S) Value cal/mol·K
Gibbs Free Energy (G) Value kcal/mol

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. researchgate.net By simulating the movements of atoms and molecules, MD provides insights into conformational changes, stability, and interactions with other molecules, such as biological receptors. nih.govlivecomsjournal.org

For this compound, MD simulations can be employed to explore its conformational landscape. frontiersin.orgnih.gov The bulky adamantane group may restrict the rotational freedom around the bond connecting it to the pyrazole (B372694) ring. MD simulations would allow researchers to sample the accessible conformations, identify the most stable (lowest energy) structures, and understand the flexibility of the molecule in different environments (e.g., in a vacuum, in water, or near a protein binding site). nih.gov Techniques like replica-exchange molecular dynamics or metadynamics can be used to enhance sampling and overcome energy barriers, ensuring a thorough exploration of the conformational space. nih.govlivecomsjournal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of 1H-pyrazole, QSAR studies have been instrumental in designing and predicting the activity of new potential therapeutic agents, such as EGFR inhibitors. nih.gov

In the context of this compound, a QSAR model would be developed using a dataset of structurally similar adamantane-pyrazole derivatives with known biological activities. bmc-rm.org The model would identify key molecular descriptors—such as hydrophobicity, electronic properties, and steric factors—that contribute to the observed activity. For instance, a 5D-QSAR model could reveal the importance of hydrogen bond acceptors and hydrophobic fields for the molecule's interaction with a biological target. nih.gov Such a model would be a valuable tool for designing new, more potent analogs by modifying the structure to optimize these key features.

Advanced Intermolecular Interaction Analysis

Understanding the noncovalent interactions that govern how a molecule packs in a crystal and interacts with its biological target is crucial. Advanced computational techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used for this purpose.

Hirshfeld Surface Analysis is used to visualize and quantify intermolecular interactions in crystal structures. nih.gov For adamantane-containing heterocyclic compounds, this analysis has revealed the relative contributions of different non-covalent interactions, such as H···H, C-H···N, and N-H···N hydrogen bonds. rsc.orgnih.govresearchgate.netresearchgate.net For this compound, Hirshfeld analysis would likely show a high percentage of H···H contacts due to the hydrogen-rich adamantane cage. nih.govresearchgate.net The 2D fingerprint plots derived from this analysis would quantify the specific atom-to-atom contacts that stabilize the crystal packing. rsc.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to characterize the nature and strength of chemical bonds and intermolecular interactions. nih.govshd-pub.org.rs In studies of related adamantane-thiadiazole derivatives, QTAIM has been used to characterize N–H⋯N hydrogen bonds and other weak interactions that play a significant role in crystal stabilization. rsc.orgresearchgate.netnih.gov Applying QTAIM to this compound would allow for a quantitative assessment of the various intra- and intermolecular interactions, confirming their nature as either shared (covalent) or closed-shell (non-covalent) interactions. rsc.orgnih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: This data is illustrative and based on findings for structurally similar adamantane derivatives.)

Interaction Type Contribution (%)
H···H ~50-60%
C···H/H···C ~20-25%
N···H/H···N ~10-15%

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Before a compound can be considered for development as a drug, its ADME properties must be evaluated. In silico ADME prediction provides an early assessment of a molecule's pharmacokinetic profile. elsevier.comresearchgate.net Numerous studies on pyrazole and adamantane derivatives have successfully used computational tools to predict these properties. bohrium.comnih.govmdpi.com

For this compound, various ADME parameters can be calculated using specialized software. The presence of the lipophilic adamantane cage would likely result in a high predicted LogP value, suggesting good absorption and membrane permeability but potentially lower aqueous solubility. mdpi.com Predictions based on Lipinski's "Rule of Five" and Veber's rules can indicate the likelihood of good oral bioavailability. mdpi.com The PubChem database provides some predicted properties for this compound, including an XlogP of 2.8, which falls within the range for drug-like molecules. uni.lu

Table 3: Predicted ADME Properties for this compound (Note: This data is illustrative and based on typical computational ADME predictions for similar molecules.)

ADME Parameter Predicted Value/Outcome
Molecular Weight 217.32 g/mol
XlogP 2.8 uni.lu
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Lipinski's Rule of Five Likely Compliant
GI Absorption High
Blood-Brain Barrier (BBB) Permeation Possible

Future Research Directions and Academic Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized pyrazoles is a cornerstone of research in this area. chim.it Traditional methods for creating the pyrazole (B372694) core often involve the cyclocondensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com These classical approaches, however, can require harsh reaction conditions, high temperatures, and volatile organic solvents, prompting a shift towards more sustainable practices. mdpi.com

Future research must focus on developing novel synthetic strategies that are not only efficient but also environmentally benign. This includes one-pot, multi-component reactions that reduce waste and improve atom economy. organic-chemistry.orgresearchgate.net For instance, procedures that utilize greener catalysts, such as L-proline or etidronic acid, and solvent-free conditions are highly desirable. researchgate.netresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields for pyrazole derivatives. mdpi.com The development of methodologies for direct N-substitution on the pyrazole ring from primary amines, including adamantylamine, represents another efficient avenue for creating diverse compound libraries. acs.orgnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Methodology Advantages Disadvantages Key Research Focus
Classical Cyclocondensation Well-established, versatile Harsh conditions, long reaction times, potential for toxic solvents mdpi.com Optimization for milder conditions
Multi-component Reactions High efficiency, atom economy, reduced waste organic-chemistry.orgresearchgate.net Can require careful optimization of reaction conditions Discovery of new, green catalysts
Microwave-Assisted Synthesis Rapid reaction times, often higher yields mdpi.com Specialized equipment required, scalability can be a challenge Broader application to adamantane-pyrazole synthesis

| Direct N-Substitution | Efficient for diversification acs.orgnih.gov | Substrate scope may be limited | Expansion to a wider range of amines and pyrazole cores |

Rational Design Strategies for Enhanced Specificity and Potency

To move from a promising scaffold to a viable drug candidate, rational design strategies are paramount. The goal is to optimize the interaction of adamantane-pyrazole compounds with their biological targets, thereby enhancing potency and selectivity while minimizing off-target effects. Ligand-based approaches, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, have been successfully used to design novel pyrazole-based inhibitors for targets like COX-2. nih.gov

Future efforts should leverage these computational tools more extensively. By analyzing the chemical structures of known potent inhibitors, researchers can identify key features essential for biological activity and design new derivatives of 5-(adamantan-1-yl)-1H-pyrazol-3-amine with improved properties. nih.gov Molecular docking studies can provide insights into the binding modes of these compounds within the active sites of target proteins, guiding further structural modifications. nih.gov This hybrid-based design, combining structural elements from different pharmacophores, holds promise for creating molecules with superior activity. rsc.org

Exploration of Underexplored Biological Targets for Therapeutic Applications

The adamantane (B196018) moiety is known for its ability to increase lipophilicity and enhance blood-brain barrier permeability, making it a valuable component for drugs targeting the central nervous system (CNS). nih.gov Pyrazole derivatives, on the other hand, exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. nih.govnih.gov The combination of these two pharmacophores in this compound suggests a broad, yet largely unexplored, therapeutic potential.

Future research should systematically screen this compound and its analogs against a wide array of biological targets. While established targets like COX-2 and various kinases are important, there is significant value in exploring less conventional targets. rsc.orgnih.gov The pronounced lipophilicity conferred by the adamantane group makes CNS targets particularly attractive. nih.govscispace.com Enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), implicated in metabolic diseases, also represent a promising area of investigation for adamantane-containing compounds. mdpi.com Furthermore, given the rise of infectious diseases, exploring the potential of these compounds against novel viral and bacterial targets is a critical endeavor. scispace.com

Table 2: Potential Biological Targets for Adamantane-Pyrazole Derivatives

Target Class Specific Examples Therapeutic Area Rationale
Enzymes COX-2, 11β-HSD1, Carbonic Anhydrases, HPK1 nih.govrsc.orgnih.govmdpi.com Inflammation, Metabolic Disease, Glaucoma, Oncology Proven target class for both pyrazole and adamantane scaffolds.
Kinases p38 MAPK, FLT3, CDK2/4 mdpi.commdpi.com Oncology, Inflammatory Diseases Kinase inhibition is a major strategy in cancer therapy.
CNS Receptors NMDA Receptors, GABAergic System nih.govscispace.com Neurodegenerative Diseases, Epilepsy Adamantane enhances CNS penetration.
Viral Proteins Influenza M2 Protein nih.govscispace.com Infectious Diseases Adamantane has a history as an antiviral agent.

| Bacterial Targets | Various bacterial strains mdpi.commdpi.com | Infectious Diseases | Pyrazoles are known to have antibacterial properties. |

Advanced Mechanistic Elucidation through Omics Technologies

Understanding how a compound exerts its therapeutic effect at a molecular level is crucial for drug development. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a powerful, systems-level approach to elucidate the mechanism of action of drug candidates. nih.govmdpi.com These technologies provide a global analysis of cellular responses to a compound, moving beyond a single target to map the broader biological pathways that are affected. mdpi.com

Future studies on this compound should incorporate these advanced techniques. For example, transcriptomic analysis can reveal changes in gene expression in cancer cells following treatment, identifying key signaling pathways that are disrupted. mdpi.com Proteomics can identify the specific proteins that interact with the compound, confirming intended targets and uncovering potential off-target interactions. mdpi.com Metabolomics can shed light on how the compound alters cellular metabolism, which is particularly relevant for cancer and metabolic diseases. mdpi.com This holistic view is essential for understanding both the efficacy and potential toxicity of new therapeutic agents. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The traditional drug discovery pipeline is notoriously long and expensive. mdpi.comnih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by accelerating timelines and improving the predictability of success. mdpi.com These technologies can analyze vast datasets to identify novel drug targets, design new molecules, predict their biological activity and toxicity, and optimize pharmacokinetic properties. nih.gov

The integration of AI/ML is a critical future direction for the development of adamantane-pyrazole derivatives. Deep learning models can be trained on existing data to predict the most promising modifications to the this compound scaffold to improve its activity against a specific target. mdpi.comdrugdiscoverynews.com AI platforms can screen virtual libraries of compounds much faster than traditional high-throughput screening, identifying novel hits for further development. medium.commit.edu For instance, AI algorithms can be used to predict which novel food-derived bioactive peptides might have a desired effect, a process that can be adapted for small-molecule discovery. drugdiscoverynews.com This computational approach can significantly reduce the time and cost associated with the early stages of drug discovery. medium.com

Overcoming Research Hurdles in Preclinical Development

The transition from a promising lead compound to a clinical candidate is fraught with challenges. Preclinical development involves rigorous testing to ensure a compound's safety and efficacy before it can be tested in humans. Key hurdles include optimizing pharmacokinetics (absorption, distribution, metabolism, and excretion), minimizing toxicity, and ensuring the compound can be formulated effectively.

For adamantane-containing compounds, their inherent lipophilicity can be a double-edged sword. While it can improve membrane permeability, it may also lead to poor solubility and potential off-target toxicity. Future research must focus on strategies to balance these properties. This could involve the introduction of polar functional groups to the pyrazole ring or other parts of the molecule to enhance solubility without sacrificing potency. Overcoming potential drug resistance, a common challenge with antiviral and anticancer agents, will also be critical. nih.gov This requires a deep understanding of the compound's mechanism of action and the potential mutations in the target protein that could confer resistance. nih.gov

Q & A

Q. What are the common synthetic routes for 5-(adamantan-1-yl)-1H-pyrazol-3-amine?

Methodological Answer: The synthesis typically involves coupling adamantane derivatives with pyrazole precursors. Key strategies include:

  • Hydrazine-mediated cyclization : Reacting hydrazine hydrate with acrylamide derivatives in ethanol under reflux to form the pyrazole core (e.g., 79% yield for a related pyrazol-3-amine derivative) .
  • Nucleophilic substitution : Coupling 5-(tert-butyl)-1H-pyrazol-3-amine with chloropyrimidines at 60°C for 72 hours, achieving 84% yield .
  • One-pot synthesis : Utilizing sequential reactions to introduce arylthio groups and optimize regioselectivity, as demonstrated in pyrazol-5-amine derivatives .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Hydrazine cyclizationHydrazine hydrate, ethanol79%
Nucleophilic coupling2,4-Dichloropyrimidine, 60°C84%
One-pot multi-stepCatalyzed arylthio addition~70-85%

Q. How is the structure of this compound confirmed?

Methodological Answer: Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • Spectroscopy :
    • IR : NH stretching vibrations at 3448–3278 cm⁻¹ confirm the amine group .
    • NMR : Distinct signals for adamantane protons (δ 1.6–2.1 ppm) and pyrazole NH (δ 8–10 ppm, D₂O-exchangeable) .
  • X-ray crystallography : Resolves adamantane-pyrazole geometry and hydrogen-bonding networks (e.g., triclinic crystal system with C–H···N interactions in related triazole derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Methodological Answer: Optimization involves systematic variation of:

  • Temperature and time : Prolonged heating (e.g., 72 hours at 60°C) improves nucleophilic substitution efficiency .
  • Catalysts : Transition-metal catalysts (e.g., Pd or Cu) enhance cross-coupling yields in arylthio functionalization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in one-pot syntheses .

Q. Table 2: Reaction Condition Optimization

ParameterEffect on Yield/SelectivityExample from Evidence
Extended reaction timeIncreases conversion (e.g., 72 h vs. 24 h)
Catalyst additionEnhances regioselectivity in arylthio groups
Solvent choiceDMF improves solubility of adamantane intermediates

Q. What analytical techniques resolve contradictions in spectroscopic data of adamantane-pyrazole derivatives?

Methodological Answer: Contradictions arise from dynamic NH proton exchange or adamantane conformational rigidity. Mitigation strategies include:

  • Variable-temperature NMR : Resolves broadening of NH signals at low temperatures .
  • Crystallography : Provides unambiguous bond-length/angle data (e.g., triclinic packing with α = 94.6°, β = 95.6° in triazole analogs) .
  • DFT calculations : Predicts stable conformers and validates experimental NMR shifts .

Q. How do substituents on the pyrazole ring influence biological activity?

Methodological Answer: Substituents modulate lipophilicity and target binding:

  • Adamantane group : Enhances blood-brain barrier penetration due to high hydrophobicity .
  • Amino group : Facilitates hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
  • Thiol derivatives : Increase antioxidant potential, as seen in triazole-thiol analogs .

Q. Table 3: Substituent Effects on Properties

SubstituentProperty ImpactReference
Adamantane↑ Lipophilicity, membrane permeation
Amino (-NH₂)↑ Hydrogen-bonding capacity
Thiol (-SH)↑ Radical scavenging activity

Q. What challenges arise in crystallizing adamantane-containing pyrazole derivatives?

Methodological Answer: Challenges include:

  • Low solubility : Adamantane’s hydrophobicity necessitates polar solvent mixtures (e.g., ethanol/water) .
  • Conformational rigidity : Limits crystal packing flexibility, requiring slow evaporation for single-crystal growth .
  • Hydrogen bonding : NH groups form weak C–H···N interactions, influencing lattice stability .

Q. How can computational methods aid in designing derivatives of this compound?

Methodological Answer:

  • Molecular docking : Predicts binding affinity to targets (e.g., kinases, antimicrobial enzymes) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : Estimates pharmacokinetic profiles (e.g., logP for blood-brain barrier penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.